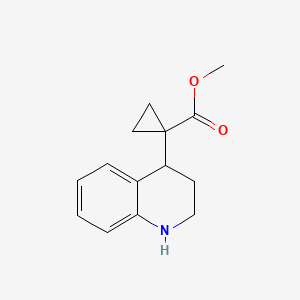

![molecular formula C12H18O2 B2679342 Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester CAS No. 59891-06-4](/img/structure/B2679342.png)

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

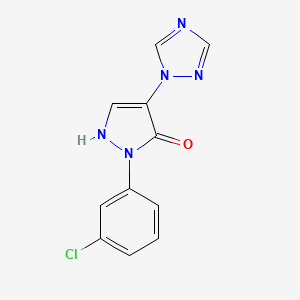

“Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester” is a chemical compound with the empirical formula C12H18O2 . It is also known by the synonyms “(1α,8α,9α)-Bicyclo [6.1.0]non-4-ene-9-carboxylic acid ethyl ester” and "Ethyl (1α,8α,9α)-bicyclo [6.1.0]non-4-ene-9-carboxylate" .

Synthesis Analysis

The synthesis of an oxidized analogue of this compound, referred to as BCN acid, has been described in the literature . This process involves facile functionalization via amide bond formation, which yields more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3- . Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 194.27 . Its physical properties include a boiling point of 258.4±29.0 °C and a density of 1.032±0.06 g/cm3 .Scientific Research Applications

Synthesis and Chemical Properties

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester has been a subject of interest in synthetic chemistry. The novel asymmetric synthesis of related compounds, such as bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, highlights the use of retro-Diels-Alder reactions as key steps in synthesis processes (Moher, 1996). Furthermore, TMG-catalyzed cyclopropanation of cyclopentenone for the preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester demonstrates the compound's significance in stereoselective synthesis (Zhang, Moher, & Zhang, 2007).

Polymerization and Material Science

In material science, compounds similar to this compound, such as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives, are used as monomers in Pd(II)-catalyzed homo- and copolymerizations, leading to cycloaliphatic polyolefins with functional groups (Mathew, Reinmuth, Melia, Swords, & Risse, 1996). These polymers have a range of applications due to their unique properties.

Organic Chemistry and Reaction Mechanisms

The compound's structural analogs, such as 9-oxabicyclo[6.1.0]non-4-ene, have been studied for intramolecular bromonium ion-assisted epoxide ring-opening, leading to novel bicyclic ethers (Bonney, Braddock, White, & Yaqoob, 2011). This research aids in understanding complex reaction mechanisms in organic chemistry.

Potential in Medicinal Chemistry

While specific studies on this compound in medicinal chemistry were not found, related compounds like bicyclo[3.3.1]nonane derivatives have been synthesized as non-steroidal 2-methoxyestradiol mimetics, showing cytotoxicity against human lung carcinoma cells (Nurieva, Zefirov, Mamaeva, Grishin, Kuznetsov, & Zefirova, 2017). This suggests potential applications in drug discovery and development.

Future Directions

The synthesis of an oxidized analogue – BCN acid – whose facile functionalization via amide bond formation yields more stable derivatives than the classically encountered carbamates has been described . This suggests potential future directions in the development of more stable derivatives of “Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester”.

Mechanism of Action

Target of Action

It is known that this compound is a prominent strained-alkyne scaffold in chemical biology .

Mode of Action

The Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester interacts with its targets through a process of facile functionalization via amide bond formation . This interaction yields more stable derivatives than the classically encountered carbamates .

properties

IUPAC Name |

ethyl (4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOUWGVQCUYLAA-ARJAWSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CCC=CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C2C1CC/C=C\CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2679259.png)

![4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679264.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2679268.png)

![N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2679269.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2679271.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2679276.png)

![4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2679277.png)